An In-depth Technical Guide to the Synthesis of Chlorendic Imide from Chlorendic Anhydride
An In-depth Technical Guide to the Synthesis of Chlorendic Imide from Chlorendic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of chlorendic imide, a halogenated cyclic dicarboxylic imide, from its corresponding anhydride. Chlorendic imide and its derivatives are of interest in materials science and medicinal chemistry due to the unique properties conferred by the chlorinated norbornene backbone. This document provides a comprehensive overview of the synthesis, including established experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Introduction
Chlorendic imide, systematically named 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide, is a derivative of chlorendic anhydride. The synthesis involves the reaction of the anhydride with a nitrogen source, leading to the formation of the imide ring. This reaction is a common transformation for cyclic anhydrides and can be achieved through various methods, including thermal condensation with ammonia or urea, and microwave-assisted synthesis. The rigid, chlorinated bicyclic structure of chlorendic imide makes it a valuable building block for polymers with enhanced thermal stability and flame retardant properties. Furthermore, the imide functionality serves as a versatile handle for the synthesis of N-substituted derivatives with potential biological activities.
Synthesis of Chlorendic Imide
The primary route for the synthesis of chlorendic imide is the reaction of chlorendic anhydride with a suitable nitrogen source. Two common and effective methods are presented here: reaction with urea and reaction with ammonia.
Reaction with Urea
A straightforward and efficient method for the synthesis of cyclic imides involves the thermal reaction of the corresponding anhydride with urea. Urea serves as the nitrogen source, decomposing upon heating to provide ammonia in situ for the imidization reaction.
Experimental Protocol:
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Mixing of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine chlorendic anhydride (1.0 equivalent) and urea (1.0 to 1.2 equivalents).
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Heating: Heat the mixture in an oil bath to 140-150 °C. The solids will melt and react.
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Reaction Monitoring: Maintain the temperature and continue stirring for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting anhydride.
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Work-up: After the reaction is complete, cool the mixture to room temperature. The solidified product is then triturated with water to remove any unreacted urea and other water-soluble byproducts.
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Purification: The crude chlorendic imide is collected by vacuum filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene-heptane mixture.
Reaction with Ammonia
Direct reaction with ammonia is another viable route to chlorendic imide. This can be performed by bubbling ammonia gas through a solution of the anhydride or by using a solution of ammonia in a suitable solvent.
Experimental Protocol:
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Dissolution of Anhydride: Dissolve chlorendic anhydride (1.0 equivalent) in a suitable high-boiling aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser.
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Introduction of Ammonia: Bubble ammonia gas through the stirred solution at a moderate rate. The reaction is exothermic and may require cooling to maintain a temperature of 20-30 °C.
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Amic Acid Formation: The initial reaction forms the corresponding amic acid, which may precipitate. Continue the addition of ammonia until the anhydride is consumed (monitoring by TLC).
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Cyclization: After the formation of the amic acid, heat the reaction mixture to 130-150 °C for 2-4 hours to effect cyclization to the imide with the elimination of water.
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Isolation and Purification: Cool the reaction mixture and pour it into a large volume of water to precipitate the chlorendic imide. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent to obtain the pure product.
Quantitative Data
The physical and chemical properties of the starting material, chlorendic anhydride, and the product, chlorendic imide, are summarized in the table below.
| Property | Chlorendic Anhydride | Chlorendic Imide |
| IUPAC Name | 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride | 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboximide |
| CAS Number | 115-27-5[1] | 6889-41-4[2][3][4] |
| Molecular Formula | C₉H₂Cl₆O₃[1] | C₉H₃Cl₆NO₂[2][4] |
| Molecular Weight | 370.83 g/mol [1] | 369.84 g/mol [4] |
| Melting Point | 235-239 °C[1] | Not available in searched sources |
| Appearance | White solid[1] | Solid (expected) |
Mandatory Visualizations
Chemical Synthesis Pathway
The following diagram illustrates the general chemical transformation for the synthesis of chlorendic imide from chlorendic anhydride.
References
- 1. Alicyclic and Cyclic Derivatives of Dicarboxylic Acids [elibrary.ru]
- 2. 1,4,5,6,7,7-Hexachlorobicyclo(2.2.1)-5-heptene-2,3-dicarboximide | C9H3Cl6NO2 | CID 17438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,4,5,6,7,7-HEXACHLOROBICYCLO(2.2.1)-5-HEPTENE-2,3-DICARBOXIMIDE CAS#: 6889-41-4 [m.chemicalbook.com]
